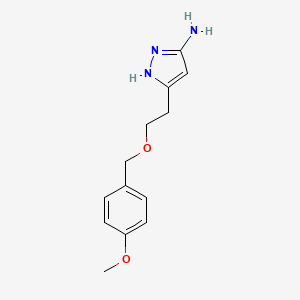

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[2-[(4-methoxyphenyl)methoxy]ethyl]-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-17-12-4-2-10(3-5-12)9-18-7-6-11-8-13(14)16-15-11/h2-5,8H,6-7,9H2,1H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDMVJNKNFHXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCCC2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine

Abstract

The pyrazole nucleus, particularly the 3-aminopyrazole scaffold, represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth, scientifically validated methodology for the synthesis of 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine, a functionalized building block valuable for drug discovery and development. The presented strategy is a convergent, three-stage process centered on the construction of a key β-ketonitrile intermediate, followed by a classical and highly efficient cyclocondensation reaction with hydrazine.[3][4] Each experimental choice, from the selection of protecting groups to the specific reaction conditions, is rationalized to ensure reproducibility, scalability, and high purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-elucidated synthetic pathway.

Introduction: The Significance of the 3-Aminopyrazole Scaffold

The 3-aminopyrazole motif is a versatile synthon due to its unique electronic properties and the presence of multiple reactive sites, allowing for diverse functionalization.[1] The endocyclic nitrogen atoms, the exocyclic amine, and the C4 position of the ring can all be targeted for modification, enabling the exploration of vast chemical space.[5] The target molecule of this guide features a 5-position side chain containing a 4-methoxybenzyl (PMB) protected hydroxyl group. The PMB ether was specifically chosen for its stability across a range of reaction conditions and its susceptibility to selective cleavage under oxidative or strong acidic conditions, offering orthogonality to many other common protecting groups.[6][7]

Synthetic Strategy: A Convergent Approach

A successful synthesis requires a strategic plan that maximizes efficiency and yield while minimizing side reactions and complex purification steps. For the target molecule, two primary retrosynthetic pathways were considered:

-

Post-Functionalization: Beginning with a pre-formed pyrazole core, such as 5-(2-hydroxyethyl)-1H-pyrazol-3-amine, and subsequently protecting the hydroxyl group. This approach is fraught with challenges related to chemoselectivity, as the pyrazole N-H and the 3-amino group are also nucleophilic and would compete in the etherification reaction, necessitating a multi-step protection-deprotection sequence.[8][9]

-

Convergent Synthesis: Constructing the desired side chain first and then using it to build the pyrazole ring in the final steps. This strategy is superior as it avoids selectivity issues on the sensitive heterocyclic core.

This guide details the convergent approach, which proceeds via the synthesis of the key intermediate, 5-((4-methoxybenzyl)oxy)-3-oxopentanenitrile . The pyrazole ring is then formed in a highly reliable cyclocondensation reaction with hydrazine hydrate.[4]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Medicinal Chemistry Potential

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities.

Molecular Structure and Physicochemical Properties

The unique molecular architecture of this compound, featuring a 3-aminopyrazole core, a flexible ether linkage, and a methoxybenzyl protecting group, suggests a range of interesting chemical and biological properties. The presence of both hydrogen bond donors and acceptors, combined with its aromatic and heterocyclic nature, makes it a compelling candidate for further investigation.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, its physicochemical properties can be predicted based on its structure. These predictions are crucial for assessing its potential as a drug candidate, including its likely absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C13H17N3O2 | Provides the elemental composition. |

| Molecular Weight | 247.29 g/mol | Influences solubility, permeability, and diffusion. |

| pKa | (Predicted) Basic ~4-5 (amine), Acidic ~10-11 (pyrazole NH) | Affects ionization state at physiological pH, influencing solubility and receptor binding. |

| LogP | (Predicted) ~1.5-2.5 | Indicates lipophilicity, which impacts membrane permeability and absorption. |

| Hydrogen Bond Donors | 2 (amine, pyrazole NH) | Key for molecular recognition and binding to biological targets. |

| Hydrogen Bond Acceptors | 4 (2x N in pyrazole, 2x O) | Important for solubility and target interactions. |

| Rotatable Bonds | 5 | Contributes to conformational flexibility, which can influence binding affinity. |

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the formation of 3-aminopyrazoles. A plausible and efficient synthetic route would involve the cyclization of a β-ketonitrile with hydrazine.

Proposed Synthetic Pathway

A logical synthetic strategy would commence with the protection of a suitable starting alcohol, followed by chain elongation and cyclization to form the pyrazole ring.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a predictive methodology based on standard organic chemistry techniques for the synthesis of similar pyrazole derivatives.[1][2]

Step 1: Synthesis of 2-((4-Methoxybenzyl)oxy)ethanol (C)

-

To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, add 4-methoxybenzyl alcohol (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 2-bromoethanol (1.1 eq) dropwise and heat the reaction to reflux for 12 hours.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.

-

Purify the crude product by column chromatography.

Step 2: Oxidation to 2-((4-Methoxybenzyl)oxy)acetaldehyde (D)

-

To a solution of 2-((4-methoxybenzyl)oxy)ethanol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction at room temperature for 2 hours.

-

Filter the reaction mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to yield the aldehyde.

Step 3: Knoevenagel Condensation (F)

-

To a solution of 2-((4-methoxybenzyl)oxy)acetaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

Step 4: Pyrazole Formation (H)

-

Dissolve the crude enoate (F) in ethanol and add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 6 hours.

-

Cool the reaction to room temperature, and collect the precipitated product by filtration.

-

Recrystallize the solid from ethanol to afford the pure this compound.

Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.[3][4][5]

-

¹H NMR: Expected signals would include aromatic protons from the methoxybenzyl group, a singlet for the pyrazole C4-H, characteristic shifts for the ethyl side chain, and broad singlets for the amine and pyrazole NH protons.

-

¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the pyrazole ring carbons, the ether linkage, and the methoxy group.

-

FT-IR: Key vibrational bands would be observed for the N-H stretching of the amine and pyrazole, C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the ether and methoxy groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed, confirming its molecular formula.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its primary functional groups: the 3-aminopyrazole ring and the 4-methoxybenzyl ether.

Reactivity of the 3-Aminopyrazole Core

The 3-aminopyrazole moiety is a versatile pharmacophore.[6][7] The exocyclic amino group can act as a nucleophile in reactions such as acylation, alkylation, and condensation with electrophiles. The pyrazole ring itself can undergo electrophilic substitution, although the electron-donating amino group directs substitution to the 4-position. Diazotization of the amino group can lead to the formation of pyrazolo-triazines and other fused heterocyclic systems.[8]

Caption: Key reactions of the 3-aminopyrazole core.

Stability Considerations

The 4-methoxybenzyl (PMB) ether is a commonly used protecting group for alcohols. It is generally stable to a wide range of reaction conditions but can be cleaved under oxidative conditions (e.g., with DDQ) or by strong acids. This allows for the selective deprotection of the hydroxyl group for further functionalization. The pyrazole ring is generally stable and aromatic in nature.

Applications in Medicinal Chemistry

Aminopyrazole derivatives are prevalent in medicinal chemistry due to their wide range of biological activities.[9][10] They are known to exhibit anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][11] The structural motifs present in this compound make it a promising scaffold for the development of novel therapeutic agents.

Kinase Inhibition

The 3-aminopyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group and the adjacent pyrazole nitrogen can form crucial hydrogen bonds with the kinase hinge region. The ethyl-ether side chain can be directed towards the solvent-exposed region or deeper into the ATP-binding pocket, allowing for modifications to enhance potency and selectivity. This molecule could serve as a starting point for the development of inhibitors for various kinases implicated in cancer and inflammatory diseases.

GPCR Antagonism

The structural features of this compound also suggest potential interactions with G-protein coupled receptors (GPCRs). The combination of aromatic, hydrophobic, and hydrogen-bonding elements is common in GPCR ligands. Further derivatization of the amine or the pyrazole ring could lead to potent and selective antagonists for a variety of GPCR targets.

Conclusion

This compound is a novel molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structure offers multiple points for diversification. The inherent biological relevance of the 3-aminopyrazole core suggests that this compound and its derivatives could be valuable tools in the discovery of new drugs for a range of therapeutic areas. Further investigation into its synthesis, characterization, and biological evaluation is highly warranted.

References

- Der Pharma Chemica.

- MDPI.

- Journal of Chemical and Pharmaceutical Research.

- ARKIVOC. Recent developments in aminopyrazole chemistry.

- ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.

- Ovid. Reactions of 3-aminopyrazole derivatives with... : Archives of Pharmacal Research.

- ResearchGate. Recent developments in aminopyrazole chemistry.

- ACS Publications. Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes.

- ResearchGate. Substrate scope of the 3‐aminopyrazoles. Reaction conditions: 1...

- Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.

- PubChem. 5-Methoxy-1H-pyrazol-3-amine | C4H7N3O | CID 14388559.

- TCI America. 5-Methoxy-1H-pyrazol-3-amine.

- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review.

- ChemSynthesis. ethyl 5-acetyl-3-(4-methoxyphenyl)

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Thermo Fisher Scientific. 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97%.

- Biosynth.

- Smolecule. 5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine.

- ChemicalBook. This compound | 1425931-97-0.

- KTU ePubl.

- BLDpharm. 20737-63-7|5-(4-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride.

- PubMed Central. Current status of pyrazole and its biological activities.

- Pharmaffiliates. Chemical Name : 5-Methoxy-1H-pyrazol-3-amine Hydrochloride-d3.

- BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- BLDpharm. 5-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride.

- BLDpharm. 5-Ethyl-4-phenyl-1H-pyrazol-3-amine.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. prepchem.com [prepchem.com]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijtsrd.com [ijtsrd.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A-7783: A Technical Guide to Elucidating the Mechanism of Action of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine

Abstract

The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] This guide outlines a comprehensive, field-proven strategy for elucidating the mechanism of action (MoA) of the novel compound 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine, hereafter designated as A-7783. While the specific biological targets of A-7783 are currently uncharacterized, the extensive history of its structural class as potent modulators of key cellular signaling pathways provides a robust framework for investigation.[2][3][4] This document details a systematic, multi-tiered approach, beginning with broad, hypothesis-generating screening and progressing to specific target validation and pathway analysis. The protocols and logical workflows described herein are designed to provide researchers and drug development professionals with a self-validating system to thoroughly characterize the compound's biological activity and therapeutic potential.

Introduction: The Scientific Rationale

The pyrazole nucleus is a cornerstone of many therapeutic agents, with derivatives demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][3] Specifically, the 3-aminopyrazole substructure is a key pharmacophore in numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3][4] Compounds bearing this moiety have been shown to target a diverse range of kinases, including Aurora kinases, AXL receptor tyrosine kinase, Janus kinases (JAKs), and Bruton's tyrosine kinase (BTK).[2][3][5][6]

Given this precedent, the primary hypothesis is that A-7783 functions as a modulator of one or more protein kinases. However, the versatility of the aminopyrazole scaffold extends to other target classes, including G protein-coupled receptors (GPCRs) and bacterial enzymes like DNA gyrase.[1][7] Therefore, a prudent investigational strategy must remain unbiased, employing methodologies capable of identifying unforeseen targets. This guide provides the framework for such an investigation.

Phase I: Hypothesis Generation & Broad Target Profiling

The initial phase is designed to cast a wide net, identifying the general biological space in which A-7783 is active. This involves large-scale screening to generate initial "hits" and guide more focused subsequent experiments.

Large-Scale Kinase Panel Screening

Rationale: Based on the prevalence of pyrazole-based kinase inhibitors, the most logical starting point is to screen A-7783 against a comprehensive panel of human kinases.[2][4][5] This will rapidly identify potential kinase targets and provide initial selectivity data.

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Assay Principle: A radiometric or fluorescence-based assay is used to measure the activity of a specific kinase.[8] The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide.

-

Preparation: A-7783 is serially diluted to create a concentration gradient (e.g., 10 µM down to 1 nM).

-

Reaction: Each kinase in the panel is incubated with its specific substrate, ATP (spiked with ³³P-ATP for radiometric assays), and a specific concentration of A-7783.

-

Detection:

-

Radiometric: The reaction mixture is spotted onto a phosphocellulose membrane, which captures the phosphorylated substrate. Unreacted ATP is washed away, and the radioactivity on the membrane is quantified using a scintillation counter.

-

Fluorescence: Fluorescence-based assays (e.g., FRET) utilize modified substrates that change fluorescent properties upon phosphorylation.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of A-7783. The data is then plotted to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each sensitive kinase.

Phenotypic Screening in Disease-Relevant Cell Lines

Rationale: Phenotypic screening provides an unbiased view of the compound's effect on whole cells, which can reveal its MoA without pre-existing assumptions about the molecular target.[9] A panel of cancer cell lines from diverse lineages (e.g., colon, breast, leukemia) is a standard starting point.[2][10][11]

Experimental Protocol: Cellular Proliferation Assay (MTS Assay)

-

Cell Plating: Plate cells from various cancer lines (e.g., HCT116, MCF7, K562) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of A-7783 concentrations for 72 hours.

-

Reagent Addition: Add MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well.

-

Incubation: Incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) to determine the compound's antiproliferative potency against different cell lines.

Target Deconvolution using Chemical Proteomics

Rationale: If phenotypic screening reveals potent activity but kinase screening is inconclusive, affinity-based chemical proteomics can be used to directly identify the binding partners of A-7783 from a complex cell lysate.

Workflow: Affinity-Based Target Identification

Caption: Workflow for identifying protein targets of A-7783.

Phase II: Target Validation and Mechanistic Characterization

Once putative targets are identified, this phase focuses on confirming the direct interaction between A-7783 and its target(s) and understanding the kinetics and thermodynamics of this binding.

Biophysical Validation of Drug-Target Interaction

Rationale: Biophysical assays provide direct evidence of binding and are essential for validating hits from primary screens.[12] They measure physical changes that occur upon complex formation, confirming a direct interaction and quantifying its affinity.

| Assay Technique | Principle | Key Output | Primary Use Case |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte (A-7783) flows over the immobilized ligand (target protein). | KD (dissociation constant), kon/koff rates (kinetics).[13] | Gold standard for confirming direct binding and determining kinetics.[12] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the drug and target protein in solution. | KD, ΔH (enthalpy), ΔS (entropy).[13] | Provides a complete thermodynamic profile of the binding interaction. |

| Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal melting point (Tm) of a target protein in the presence of a binding ligand (A-7783). | ΔTm (shift in melting temperature).[14] | High-throughput method to confirm target engagement. |

Cellular Target Engagement

Rationale: It is crucial to demonstrate that A-7783 engages its intended target within the complex environment of a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treatment: Treat intact cells with A-7783 or a vehicle control.

-

Heating: Heat the cell suspensions across a range of temperatures. Ligand-bound proteins are typically stabilized and resist thermal denaturation at higher temperatures compared to unbound proteins.

-

Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

-

Analysis: A shift in the melting curve to a higher temperature in the A-7783-treated samples indicates direct target engagement in the cell.

Phase III: Pathway Analysis and Functional Outcomes

With a validated target, the final phase investigates the downstream consequences of target modulation, connecting the molecular mechanism to the cellular phenotype.

Mapping the Signaling Cascade

Rationale: If A-7783 inhibits a kinase, it is essential to determine its effect on the downstream signaling pathway. This confirms the on-target mechanism in a cellular context.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

-

Cell Treatment: Treat relevant cells (identified in Phase I) with A-7783 at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

Electrophoresis: Separate protein lysates by molecular weight using SDS-PAGE.

-

Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific to the phosphorylated form of the target's known downstream substrates. Also probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: A dose-dependent decrease in the phosphorylation of a substrate protein following treatment with A-7783 confirms inhibition of the upstream kinase target.

Hypothetical Signaling Pathway Analysis

Caption: Hypothetical pathway showing A-7783 inhibiting a target kinase.

Investigating Alternative Target Classes: GPCRs

Rationale: While kinases are a primary hypothesis, the aminopyrazole scaffold can interact with other targets. G protein-coupled receptors (GPCRs) represent the largest family of membrane receptors targeted by approved drugs and should be considered as a potential alternative.[15][16]

Screening Strategy for GPCRs:

-

Binding Assays: Radioligand binding assays can determine if A-7783 displaces a known ligand from a panel of GPCRs.

-

Functional Assays: Assays measuring downstream signaling events, such as cyclic AMP (cAMP) accumulation or calcium mobilization, can identify A-7783 as an agonist or antagonist.[17] For example, a decrease in forskolin-stimulated cAMP levels would suggest activity at a Gαi-coupled receptor.

Conclusion

The elucidation of a small molecule's mechanism of action is a multi-faceted endeavor that requires a logical and iterative experimental approach. This guide provides a robust framework for the systematic investigation of this compound (A-7783). By beginning with broad, unbiased screening and progressively narrowing the focus through target validation, biophysical characterization, and pathway analysis, researchers can build a comprehensive and verifiable profile of the compound's MoA. This foundational knowledge is indispensable for guiding further preclinical and clinical development.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3766. Retrieved from [Link]

-

3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. Retrieved from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. Retrieved from [Link]

-

Tailored mode-of-action assays to enhance your drug discovery process. (n.d.). Nuvisan. Retrieved from [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009). Journal of Medicinal Chemistry, 52(9), 2780-2788. Retrieved from [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. Retrieved from [Link]

-

(PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (n.d.). ResearchGate. Retrieved from [Link]

-

bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2016). Journal of Chemical Information and Modeling, 56(6), 1226-1232. Retrieved from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2020). Molecules, 25(24), 5966. Retrieved from [Link]

-

Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters, 11(12), 2417-2423. Retrieved from [Link]

-

Scientists Illuminate Mechanism of Common Drug Target. (2022). Columbia University Irving Medical Center. Retrieved from [Link]

-

G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? (2018). Pharmacological Reviews, 70(2), 284-313. Retrieved from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Antioxidants, 12(2), 221. Retrieved from [Link]

-

How GPCR-targeting therapies are advancing the fight against inflammatory disease. (n.d.). Drug Target Review. Retrieved from [Link]

-

GPCRs in Intracellular Compartments: New Targets for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8193-8204. Retrieved from [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8193-8204. Retrieved from [Link]

-

5-Methoxy-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o892. Retrieved from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Scientists Illuminate Mechanism of Common Drug Target | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. mdpi.com [mdpi.com]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. nuvisan.com [nuvisan.com]

- 14. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Enduring Versatility of the Pyrazole Ring

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, its unique physicochemical properties have enabled the development of a vast library of derivatives with a remarkable breadth of biological activities.[1] This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for precise structural modifications.

From the early analgesic and antipyretic agent antipyrine to the modern COX-2 selective inhibitor celecoxib, pyrazole-containing drugs have made a significant impact on human health.[3][4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core biological activities of pyrazole derivatives, delving into their mechanisms of action, key experimental validation protocols, and the structure-activity relationships that govern their therapeutic potential.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Pyrazole derivatives have emerged as a prominent class of anti-inflammatory agents, primarily through their potent and often selective inhibition of cyclooxygenase (COX) enzymes.[3][6]

Mechanism of Action: Selective COX-2 Inhibition

Experimental Workflow: Evaluation of Anti-inflammatory Potential

Caption: Workflow for evaluating the anti-inflammatory activity of pyrazole derivatives.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Animals are randomly divided into control and experimental groups and fasted overnight before the experiment with free access to water.

-

Compound Administration: The test pyrazole derivative is administered orally or intraperitoneally at a predetermined dose. The vehicle control group receives the vehicle alone, and the positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.[5]

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

II. Anticancer Activity: A Multi-pronged Attack on Tumor Progression

The pyrazole scaffold is a privileged structure in oncology, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms.[8][9][10] These compounds can induce apoptosis, inhibit cell proliferation, disrupt microtubule dynamics, and interfere with key signaling pathways crucial for tumor growth and survival.[9][11]

Mechanism of Action: Targeting Kinases and Microtubules

A significant number of pyrazole-based anticancer agents function as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).[8][9][12] By blocking the activity of these enzymes, these pyrazole derivatives can halt the cell cycle, inhibit tumor growth, and induce apoptosis.[12] Another important mechanism involves the disruption of microtubule polymerization, which is essential for cell division. Some pyrazole derivatives have been shown to bind to the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

Signaling Pathway: Pyrazole Derivatives as CDK Inhibitors

Sources

- 1. jchr.org [jchr.org]

- 2. jchr.org [jchr.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. mdpi.com [mdpi.com]

Foreword: The Analytical Imperative for Pyrazole Scaffolds

An In-Depth Technical Guide to the Spectroscopic Analysis of Novel Pyrazole Compounds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, celebrated for its remarkable versatility and presence in a multitude of pharmacologically active agents and functional materials.[1][2] From anti-inflammatory drugs like Celecoxib to novel energetic materials, the pyrazole scaffold offers a unique combination of steric and electronic properties that are ripe for chemical innovation.[3][4] However, the successful synthesis and development of novel pyrazole derivatives are fundamentally reliant on the rigorous and unambiguous confirmation of their chemical structures.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical workflow of a research scientist, moving from initial confirmation of molecular identity to the fine-grained details of complete structural elucidation. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—not merely as data acquisition steps, but as interconnected analytical tools. The causality behind experimental choices, the interpretation of complex spectral data, and the integration of computational methods form the narrative backbone of this document, designed for researchers, scientists, and drug development professionals who require both technical accuracy and field-proven insights.

The Integrated Spectroscopic Workflow: A Holistic Approach

The characterization of a novel pyrazole compound is not a linear process but an iterative cycle of hypothesis, experimentation, and data interpretation. Each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry gives us the molecular weight, IR spectroscopy identifies the functional groups present, UV-Vis spectroscopy probes the electronic properties, and NMR spectroscopy reveals the precise atomic connectivity and stereochemistry.[1][5] The synergy between these methods, often augmented by computational chemistry, provides a self-validating system for structural confirmation.

The logical flow of this process is critical. It typically begins with techniques that confirm the molecular weight and the presence of expected functional groups, followed by the more intricate task of detailed structural mapping.

Caption: Interplay of NMR techniques for structural elucidation.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free from water, especially if observing N-H protons.

-

1D ¹H NMR Acquisition:

-

Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns.

-

Typical spectral width: -2 to 12 ppm.

-

Relaxation delay (d1): 1-2 seconds.

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

-

Typical spectral width: 0 to 200 ppm. [6] * A longer relaxation delay (2-5 seconds) and a larger number of scans are often required due to the low natural abundance of ¹³C. [6]4. 2D NMR Acquisition (HSQC & HMBC):

-

Use standard pulse programs available on the spectrometer.

-

HSQC: Optimize parameters to observe one-bond ¹J(C,H) couplings (typically ~145 Hz).

-

HMBC: Optimize parameters for long-range couplings, setting the key parameter to detect 2- and 3-bond correlations (typically around 8-10 Hz). [7][8]5. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Data Presentation: Representative NMR Data

The chemical shifts of pyrazole protons and carbons are highly dependent on the substituents and their positions on the ring. [6] Table 1: Typical ¹H and ¹³C NMR Chemical Shift (δ, ppm) Ranges for Substituted Pyrazoles.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H-3 / C-3 | 7.5 - 8.1 | 138 - 155 | Highly dependent on N1-substituent. |

| H-4 / C-4 | 6.0 - 6.5 | 100 - 110 | Often a triplet or doublet of doublets. |

| H-5 / C-5 | 7.5 - 8.1 | 128 - 145 | Sensitive to tautomerism; may be averaged with C-3. [8] |

| N-H | 10.0 - 14.0 | - | Often broad; may exchange with solvent. [8] |

| N-Alkyl (CH₃) | 3.5 - 4.2 | 35 - 50 | Chemical shift depends on adjacent groups. |

| N-Aryl | 7.2 - 7.8 | 120 - 140 | Shows characteristic aromatic patterns. |

Note: Data compiled from illustrative examples. [1][6][9]Actual values are structure-specific.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is indispensable for determining the molecular weight of a novel compound and, through fragmentation analysis, providing corroborating structural evidence. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide an exact molecular formula. [10]

Expertise & Experience: Deciphering Fragmentation

The fragmentation of the pyrazole ring under electron impact (EI) ionization is not random and follows predictable pathways. Understanding these pathways is key to confirming the core structure. Two primary fragmentation processes are commonly observed:[11][12]

-

Expulsion of HCN: A characteristic cleavage of the pyrazole ring often results in the loss of a 27 Da neutral fragment (HCN).

-

Pyrimidine Ring Decomposition: For fused systems like pyrazolo[1,5-a]pyrimidines, a common fragmentation involves the expulsion of acrylonitrile or its derivatives. [13] The substituents on the ring heavily influence the fragmentation pattern. For instance, a nitro-substituted pyrazole will show a characteristic loss of NO₂ (46 Da). [12]By analyzing the masses of the fragment ions, one can piece together the structure of the parent molecule.

Experimental Protocol: GC-MS or LC-MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for sample introduction depends on the volatility and thermal stability of the compound.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Instrumentation (LC-MS Example):

-

LC System: Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.

-

MS System: Use an electrospray ionization (ESI) source in positive ion mode, as the pyrazole nitrogens are readily protonated.

-

Mass Analyzer: Acquire data using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

-

-

Data Acquisition:

-

Perform a full scan to identify the molecular ion peak ([M+H]⁺).

-

Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Vibrational and Electronic Spectroscopy: Functional Group and Property Analysis

While NMR and MS define the molecular structure, FT-IR and UV-Vis spectroscopy provide rapid and valuable information about the functional groups and electronic nature of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. [14]

-

Sample Preparation: Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range. [15]3. Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Table 2: Key FT-IR Vibrational Frequencies for Pyrazole Derivatives.

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Broad, indicating hydrogen bonding. [6][16] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium. |

| C=O Stretch (Ester/Ketone) | 1700 - 1750 | Strong. [6] |

| C=N / C=C Stretch (Ring) | 1450 - 1650 | Medium to strong. |

| N-O Stretch (Nitro Group) | 1500-1560 & 1300-1360 | Strong (asymmetric & symmetric). [6]|

Note: Frequencies are approximate and can shift based on the molecular environment.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like pyrazoles. [1][17]The primary absorption band observed for the pyrazole ring is typically a π → π* transition. [17]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol or cyclohexane). [17]2. Data Acquisition: Use a double-beam spectrophotometer to record the absorption spectrum, typically from 200-400 nm, using a quartz cuvette. [17]3. Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

The Role of Computational Chemistry: Bridging Theory and Experiment

Density Functional Theory (DFT) calculations have become a powerful complementary tool in spectroscopic analysis. [18][19]By creating a computational model of the proposed structure, one can predict its NMR, IR, and UV-Vis spectra. [15][19]A close agreement between the calculated and experimental spectra provides very strong evidence for the correctness of the proposed structure. [14][15]This is particularly useful for assigning complex vibrational modes in an IR spectrum or resolving ambiguities in NMR assignments. [20]

Conclusion

The spectroscopic analysis of novel pyrazole compounds is a multi-faceted endeavor that relies on the intelligent application and integration of several core techniques. This guide has outlined a logical, experience-driven approach to structural elucidation, emphasizing the causality behind experimental choices and the synergy between different analytical methods. From the definitive structural mapping provided by 1D and 2D NMR to the crucial molecular weight and fragmentation data from mass spectrometry, and the functional group and electronic information from IR and UV-Vis spectroscopy, each technique contributes an essential piece to the puzzle. By combining these empirical methods with the predictive power of computational chemistry, researchers can achieve a high degree of confidence in their results, paving the way for the successful development of the next generation of pyrazole-based innovations.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). Benchchem.

- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (n.d.). Benchchem.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (2020). Journal of Advanced Scientific Research.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH.

- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). Organic Letters - ACS Publications.

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]

- Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (n.d.). Taylor & Francis.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR.

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. Retrieved January 19, 2026, from [Link]

-

Structure Elucidation of a Pyrazolop[5][11]yran Derivative by NMR Spectroscopy. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from

-

Structure Elucidation of a Pyrazolop[5][11]yran Derivative by NMR Spectroscopy. (2007). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Characterization data for new pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. (2006). science24.com. Retrieved January 19, 2026, from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Retrieved January 19, 2026, from [Link]

-

UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

a FT-IR spectra of different wt% of pyrazole (a) 0 %, (b) 20 %, (c)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Selected experimental far-IR, Raman, and DFT-calculated spectra for complex 1, (wavenumber in cm À1 ). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sciensage.info [sciensage.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. science24.com [science24.com]

- 14. researchgate.net [researchgate.net]

- 15. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine: Structural Analogs and Derivatives as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This technical guide focuses on a specific, promising pyrazole derivative, 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine , and its structural analogs. While direct literature on this exact molecule is sparse, this document provides a comprehensive overview based on established synthetic methodologies for related compounds and structure-activity relationship (SAR) data from analogous pyrazole-based kinase inhibitors. This guide will detail plausible synthetic routes, explore key structural modifications and their anticipated impact on biological activity, and provide detailed protocols for the synthesis and in vitro evaluation of these compounds, positioning this scaffold as a fertile ground for the development of novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Pyrazole Core in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a "privileged scaffold" in drug discovery due to their versatile biological activities.[1][3] Derivatives of this core structure have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][4] A significant area of interest is the development of pyrazole-based compounds as protein kinase inhibitors.[5] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyrazole moiety, in particular, has been identified as a key pharmacophore in a number of potent kinase inhibitors.[6]

This guide delves into the specifics of the This compound scaffold. The inclusion of a flexible ether linkage at the C5 position and a primary amine at the C3 position provides multiple points for structural diversification, making it an attractive starting point for the design of new kinase inhibitors. The 4-methoxybenzyl (PMB) group is a common protecting group for alcohols, but in this context, it can also be explored as a key interacting moiety within a kinase binding pocket.

Synthesis of the Core Scaffold and its Derivatives

Synthesis of the 5-(2-hydroxyethyl)-1H-pyrazol-3-amine Intermediate

The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives has been reported, providing a strong foundation for our proposed route.[4] A logical approach to the 5-(2-hydroxyethyl) isomer involves the cyclization of a suitably functionalized β-ketonitrile with hydrazine.

Proposed Synthetic Pathway:

Caption: Proposed Williamson ether synthesis for the core molecule.

The hydroxyl group of the pyrazole intermediate would be deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The resulting alkoxide would then react with 4-methoxybenzyl chloride to form the desired ether linkage.

Synthesis of Structural Analogs and Derivatives

The versatility of the core scaffold allows for extensive structural modifications to explore the structure-activity relationship. Key points of diversification include:

-

N1-alkylation/arylation of the pyrazole ring: The pyrazole ring contains a reactive NH group that can be readily alkylated or arylated to introduce a variety of substituents.

-

Modification of the 3-amino group: The primary amine can be acylated, sulfonylated, or reductively aminated to introduce a wide range of functionalities.

-

Variation of the ether linkage: The 4-methoxybenzyl group can be replaced with other substituted benzyl groups, alkyl chains, or other aromatic systems to probe the steric and electronic requirements of the binding pocket.

Structure-Activity Relationship (SAR) as Kinase Inhibitors

Due to the absence of specific biological data for this compound, the following SAR discussion is based on data from structurally related 3-aminopyrazole-based kinase inhibitors. [6] Key SAR Insights from Analogous Compounds:

Caption: Key areas for SAR exploration in 3-aminopyrazole scaffolds.

| Modification Site | General Observation from Analogs | Anticipated Impact on the Topic Scaffold |

| N1-position of Pyrazole | Substitution at this position is crucial for potency and selectivity. Small alkyl or substituted aryl groups are often well-tolerated and can form key interactions in the ATP binding pocket. | Introduction of various groups at the N1-position is expected to significantly modulate kinase inhibitory activity and selectivity. |

| C5-side chain | The nature of the substituent at the C5 position often influences physicochemical properties like solubility and metabolic stability. Flexible ether linkages can allow for optimal positioning within the binding site. | The 2-((4-methoxybenzyl)oxy)ethyl side chain is likely to impact solubility and pharmacokinetic properties. Modifications to the length of the ethyl linker or the benzyl substituent will be critical for optimizing these parameters. |

| 3-amino group | This group is often involved in crucial hydrogen bonding interactions with the hinge region of the kinase. Acylation or sulfonylation can modulate these interactions and introduce new binding motifs. | Modifications to the 3-amino group are expected to have a profound effect on kinase binding affinity. |

Comparative Biological Data of Structurally Related Kinase Inhibitors:

While specific IC50 values for our topic compound are unavailable, the following table presents data for analogous 3-aminopyrazole-based kinase inhibitors to provide a benchmark for potential activity.

| Analogous Compound | Target Kinase | IC50 (nM) | Reference |

| 3-Aminopyrazole Derivative 1 | CDK16 | 33 (EC50) | [6] |

| 3-Aminopyrazole Derivative 2 | Aurora A | 28.9 | [5] |

| 3-Aminopyrazole Derivative 3 | Aurora B | 2.2 | [5] |

| Pyrazole-based Inhibitor | JNK3 | 227 | [7] |

This comparative data suggests that the 3-aminopyrazole scaffold is capable of producing potent kinase inhibitors in the nanomolar range.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyrazole-based compounds as kinase inhibitors, it is plausible that derivatives of this compound could target key kinases in cancer-related signaling pathways, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a pyrazole derivative.

In this hypothetical model, the pyrazole derivative acts as an inhibitor of a key kinase in the pathway, such as RAF, thereby blocking downstream signaling and inhibiting cell proliferation.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of the title compound and its analogs. These are based on established procedures for similar compounds and should be adapted and optimized as needed.

Protocol for the Synthesis of this compound

Materials:

-

5-(2-Hydroxyethyl)-1H-pyrazol-3-amine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

4-Methoxybenzyl chloride

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-(2-hydroxyethyl)-1H-pyrazol-3-amine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the title compound.

Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a radiometric assay.

Materials:

-

Target kinase

-

Substrate (e.g., a specific peptide or protein)

-

Synthesized pyrazole derivative (test compound)

-

ATP (including γ-³²P-ATP)

-

Kinase reaction buffer

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a kinase reaction mixture containing the kinase buffer, the target kinase, and the substrate.

-

Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.

-

Quantify the amount of incorporated ³²P into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive literature on related pyrazole derivatives, it is anticipated that analogs of this core structure will exhibit potent and selective inhibitory activity against various kinases. The synthetic strategies and protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of a library of derivatives.

Future work should focus on the systematic exploration of the structure-activity relationship by diversifying the substituents at the N1-position of the pyrazole, the 3-amino group, and the ether-linked side chain at the C5-position. The synthesized compounds should be screened against a panel of kinases to determine their selectivity profile. Promising candidates should then be further evaluated in cell-based assays and in vivo models to assess their therapeutic potential.

References

- Grošelj, U., Kralj, D., Wagger, J., Dahmann, G., Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)

-

Request PDF | Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | (2011). Retrieved from [Link]

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4958.

- (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents.

-

PubChem. (n.d.). 5-amino-2-(2-hydroxyethyl)-1H-pyrazol-3-one. Retrieved from [Link]

-

(n.d.). 3(5)-aminopyrazole - Organic Syntheses Procedure. Retrieved from [Link]

-

(n.d.). p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Retrieved from [Link]

-

(n.d.). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved from [Link]

-

(n.d.). Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Retrieved from [Link]

-

(n.d.). Compound Information - MolBiC. Retrieved from [Link]

-

(n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Retrieved from [Link]

-

(n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH. Retrieved from [Link]

-

(n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. Retrieved from [Link]

-

(n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. Retrieved from [Link]

-

(n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. Retrieved from [Link]

-

(n.d.). Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells - NIH. Retrieved from [Link]

-

(n.d.). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed. Retrieved from [Link]

- (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents.

-

(n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. Retrieved from [Link]

- (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents.

- (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents.

-

(n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Retrieved from [Link]

-

(n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central. Retrieved from [Link]

-

(n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy] - NIH. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Preliminary In-Vitro Screening of Pyrazol-3-Amine Compounds

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with pyrazol-3-amine derivatives, in particular, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a comprehensive framework for the initial in-vitro screening of novel pyrazol-3-amine compounds. Eschewing a rigid template, this document is structured to logically follow a typical high-throughput screening (HTS) cascade, from primary biochemical assays to secondary cell-based validation. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the critical reasoning behind experimental choices, ensuring a robust and self-validating screening campaign.

Introduction: The Pyrazol-3-Amine Scaffold and the Screening Philosophy

Pyrazol-3-amine and its related structures are classified as "privileged scaffolds" in drug discovery. This designation stems from their ability to interact with a multitude of biological targets through diverse binding modes.[1] A significant portion of these activities arises from their function as kinase inhibitors, making protein kinases a logical and fruitful starting point for a primary screening campaign.[3][4]

Our screening philosophy is built on a tiered approach. We begin with a highly sensitive, robust, and high-throughput biochemical assay to cast a wide net and identify initial "hits." These hits are then subjected to a series of increasingly stringent validation and characterization assays to eliminate false positives and prioritize the most promising candidates for further development. This cascade ensures that resources are focused efficiently on compounds with genuine biological activity.

The In-Vitro Screening Cascade: A Visual Workflow

The journey from a library of novel compounds to a set of validated hits follows a structured path. The goal is to systematically reduce the number of compounds under consideration while increasing the confidence in their biological activity and therapeutic potential.

Caption: The tiered in-vitro screening workflow for pyrazol-3-amine compounds.

Phase 1: High-Throughput Primary Screening

The primary screen is the first filter. The objective is to rapidly assess a large library of compounds at a single concentration to identify any molecule exhibiting inhibitory activity against the target of interest.

Rationale for Assay Selection: HTRF Kinase Assay

For screening potential kinase inhibitors, the Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent choice.[5][6]

-

Expertise & Experience: HTRF is a robust "mix-and-read" technology, minimizing liquid handling steps and making it highly amenable to automation and high-throughput formats (384- and 1536-well plates).[6] It is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665 or d2).[5] This technology offers a high signal-to-background ratio and is less prone to interference from colored or fluorescent compounds compared to simpler fluorescence intensity assays.[5]

-

Trustworthiness: The time-resolved aspect of HTRF significantly reduces interference from autofluorescent compounds and scattered light, which are common sources of false positives in HTS.[5] The ratiometric readout (acceptor/donor signal) further corrects for well-to-well variations, enhancing data quality.

Caption: Principle of a universal HTRF kinase assay.[7]

Detailed Protocol: HTRF Kinase Assay

This protocol is a general template for a 384-well plate format. It must be optimized for each specific kinase-substrate pair.

-

Reagent Preparation:

-

Prepare 1X Enzymatic Buffer by diluting a 5X stock with distilled water. Supplement with necessary cofactors (e.g., MgCl₂, DTT) as required for the specific kinase.[8]

-

Dilute the kinase, biotinylated peptide substrate, and ATP to their final working concentrations in the supplemented 1X Enzymatic Buffer.

-

Dilute the detection reagents (Europium-labeled anti-phospho-antibody and Streptavidin-XL665) in the provided Detection Buffer containing EDTA (to stop the reaction).[8]

-

-

Assay Procedure:

-

Dispense 0.5 µL of test compound (dissolved in DMSO) or DMSO alone (for controls) into the wells of a 384-well plate.

-

Add 5.5 µL of the kinase solution to all wells.

-

Initiate the kinase reaction by adding 2 µL of the ATP/Substrate mixture.

-

Seal the plate and incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.[5][9]

-

Stop the reaction by adding 10 µL of the premixed detection reagents.[8]

-

Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow for signal development.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis and Quality Control

-

Percent Inhibition: Calculate using the formula: % Inhibition = 100 * (1 - (Sample_Signal - Neg_Ctrl) / (Pos_Ctrl - Neg_Ctrl))

-

Sample_Signal: Signal from wells with the test compound.

-

Pos_Ctrl (0% Inhibition): Signal from wells with DMSO only.

-

Neg_Ctrl (100% Inhibition): Signal from wells with a known potent inhibitor or no enzyme.

-

-

Z'-Factor: This is a critical metric for assessing the quality and robustness of an HTS assay.[10][11] It measures the separation between the positive and negative control distributions. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Phase 2: Hit Confirmation and Potency Determination